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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
MYF-01-37 is a novel small molecule that has emerged as a significant tool for investigating the

Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis. This

technical guide provides a comprehensive overview of the chemical properties, structure, and

mechanism of action of MYF-01-37. It details its function as a covalent inhibitor of the TEA

Domain (TEAD) family of transcription factors, thereby disrupting the oncogenic interaction with

the transcriptional co-activator Yes-associated protein (YAP). This document furnishes

researchers and drug development professionals with detailed experimental protocols and

quantitative data to facilitate further investigation and potential therapeutic applications of

targeting the YAP-TEAD axis.

Chemical Properties and Structure
MYF-01-37 is a synthetic compound identified through covalent fragment screening.[1] Its

fundamental chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

1-(3-methyl-3-((3-

(trifluoromethyl)phenyl)amino)p

yrrolidin-1-yl)prop-2-en-1-one

[2]

Molecular Formula C₁₅H₁₇F₃N₂O [3]

Molecular Weight 298.30 g/mol [3]

CAS Number 2416417-65-5 [3]

Appearance White to off-white solid [3]

Solubility
Soluble in DMSO (up to 250

mg/mL)
[3][4]

Mechanism of Action: Covalent Inhibition of TEAD
MYF-01-37 functions as a covalent inhibitor of TEAD transcription factors, which are the

downstream effectors of the Hippo signaling pathway.[5] The Hippo pathway is a key regulator

of tissue growth and its dysregulation is implicated in various cancers.[1][6]

The Hippo Signaling Pathway and YAP/TEAD
Under normal conditions (Hippo-ON), a kinase cascade involving MST1/2 and LATS1/2 leads

to the phosphorylation of the transcriptional co-activator YAP. Phosphorylated YAP is

sequestered in the cytoplasm and targeted for degradation. In the Hippo-OFF state, often

observed in cancer, dephosphorylated YAP translocates to the nucleus and binds to TEAD

transcription factors, driving the expression of genes that promote cell proliferation and inhibit

apoptosis.[1][6]

Covalent Modification of TEAD by MYF-01-37
MYF-01-37 possesses a reactive acrylamide warhead that enables it to form a covalent bond

with a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[1][7]

Specifically, it targets Cys380 in TEAD2 (and the equivalent Cys359 in TEAD1).[5] This

covalent modification sterically hinders the interaction between YAP and TEAD, thereby
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preventing the formation of the active transcriptional complex.[8] Consequently, the expression

of YAP/TEAD target genes, such as CTGF and CYR61, is downregulated.[1][3]

MYF-01-37 mechanism of action within the Hippo signaling pathway.

Experimental Protocols
The following are detailed methodologies for key experiments involving MYF-01-37.

TEAD Pull-Down Assay to Confirm Target Engagement
This protocol is designed to demonstrate the direct binding of MYF-01-37 to TEAD proteins in a

cellular context.[5]

Workflow:

1. Treat PC9 cells with
MYF-01-37 (10 µM, 6h) 2. Prepare total cell lysates 3. Incubate lysates with

biotinylated MYF-01-37 (1 µM)
4. Add streptavidin

agarose resin 5. Wash resin 6. Elute and resolve
proteins by Western Blot 7. Detect TEAD

Click to download full resolution via product page

Workflow for the TEAD pull-down experiment.

Methodology:

Cell Treatment: Plate PC9 cells and grow to desired confluency. Treat cells with 10 µM MYF-
01-37 or vehicle control (DMSO) for 6 hours.[5]

Lysate Preparation: Harvest cells and prepare total cell lysates using a suitable pulldown

buffer.

Biotinylated Probe Incubation: Combine 1 mg of total protein from each sample with 1 µM of

biotinylated MYF-01-37. Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room

temperature.[5]

Streptavidin Resin Pulldown: Add 30 µL of a 50% slurry of streptavidin agarose resin to each

sample and rotate for an additional 2 hours at 4°C.[5]
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Washing: Pellet the resin by centrifugation and wash three times with pulldown buffer to

remove non-specific binders.[5]

Elution and Western Blotting: Resuspend the washed resin in 2x gel loading buffer and boil

for 10 minutes to release the bound proteins. Resolve the eluates by SDS-PAGE and

transfer to a PVDF membrane for Western blotting using an anti-TEAD antibody. A loading

control of 25 µg of total protein should be run alongside.[5]

Cell Viability Assay
This assay measures the impact of MYF-01-37 on the proliferation of cancer cell lines.[1][9]

Methodology:

Cell Seeding: Seed cells (e.g., NCI-H226) in a 384-well plate at a density of 200 cells per

well.[1][9]

Compound Addition: The following day, add MYF-01-37 at various concentrations (e.g., 0.1,

1, 10, 100 µM).[3][4]

Incubation: Incubate the cells for 5 days.[1][9]

Viability Measurement: Measure cell viability using the CellTiter-Glo® Luminescent Cell

Viability Assay (Promega, G7570) according to the manufacturer's instructions.[1][9]

In Vitro Palmitoylation Assay
This biochemical assay assesses the ability of MYF-01-37 to inhibit the auto-palmitoylation of

TEAD proteins.[1]

Methodology:

Protein-Inhibitor Pre-incubation: Pre-incubate recombinant TEAD2 protein with 2 µM of MYF-
01-37 or a control compound at 37°C for 2 hours.[1][9]

Palmitoylation Reaction: Initiate the palmitoylation reaction by adding an alkyne-tagged

palmitoyl-CoA substrate.
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Detection: Following the reaction, use click chemistry to attach a reporter molecule (e.g.,

biotin) to the alkyne-tagged palmitate. The extent of palmitoylation can then be quantified,

typically via a gel-based assay and subsequent blotting with streptavidin-HRP.[1]

Quantitative Data Summary
Assay

Cell Line /
Protein

Parameter Value Reference

YAP-TEAD

Interaction
HEK293T

Concentration for

inhibition
10 µM (after 24h) [3][4]

Target Gene

Expression

(CTGF)

PC-9
Concentration for

reduction
10 µM (after 24h) [3][4]

Cell Viability
EGFR-mutant

NSCLC lines

Effect at various

concentrations

Minimal impact

(0.1-100 µM)
[3][4]

Anti-

palmitoylation

Activity

TEAD2 protein
Pre-incubation

concentration
2 µM [1][9]

Conclusion
MYF-01-37 is a valuable chemical probe for studying the Hippo signaling pathway. Its covalent

and specific targeting of the TEAD palmitate-binding pocket provides a powerful means to

disrupt the YAP-TEAD interaction. The detailed protocols and data presented in this guide offer

a solid foundation for researchers to explore the therapeutic potential of inhibiting this critical

oncogenic axis. Further optimization of MYF-01-37's pharmacological properties may lead to

the development of novel cancer therapeutics.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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